2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

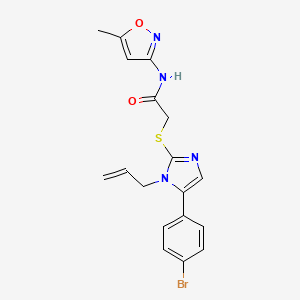

This compound features a 1H-imidazole core substituted with an allyl group at the N1 position and a 4-bromophenyl group at C3. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group. Its molecular formula is C₂₀H₁₈BrN₃O₂S (calculated molecular weight: 460.35 g/mol).

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c1-3-8-23-15(13-4-6-14(19)7-5-13)10-20-18(23)26-11-17(24)21-16-9-12(2)25-22-16/h3-7,9-10H,1,8,11H2,2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKDOUJLSHIBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound with a complex structure that includes an imidazole ring, an allyl group, and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.4 g/mol. Its structure features:

- Imidazole Ring : Known for its role in various biological systems.

- Allyl Group : Enhances biological activity.

- Bromophenyl Moiety : Contributes to the compound's unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets leads to modulation of their activity, resulting in various biological responses. Research indicates that similar compounds often exhibit chemopreventive and chemotherapeutic effects on cancer cells, suggesting that this compound may have analogous properties.

Anticancer Activity

Studies have shown that compounds structurally related to this compound exhibit significant anticancer effects. For instance, derivatives have demonstrated:

- Inhibition of Cell Proliferation : Compounds similar in structure have been tested against various cancer cell lines (e.g., HCT116 colon cancer cells) and shown promising results in reducing cell viability .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties, likely due to its ability to inhibit specific pathways involved in inflammation. Such activities are critical for developing new therapeutic agents targeting inflammatory diseases.

In Vitro Studies

Recent investigations into the biological activity of related imidazole derivatives have revealed:

| Compound Name | Activity | Target |

|---|---|---|

| L3 | Anticancer | HCT116 Colon Cancer Cells |

| L6 | Anticancer | HCT116 Colon Cancer Cells |

| L2 | Anticancer | HCT116 Colon Cancer Cells |

These studies indicate that certain derivatives exhibit significant anticancer potency, highlighting the potential of this compound as a lead compound for further development .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several biochemical pathways. It is hypothesized that the thioether linkage enhances the binding affinity to target proteins, thereby increasing the efficacy of the compound in modulating biological responses. Molecular docking studies have been employed to predict binding affinities and elucidate potential interaction sites on target enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Core Structure Variations

- Imidazole Derivatives: The target compound and ’s compound 21 share an imidazole core but differ in substituents.

- Heterocyclic Cores: Pyridazinone () and pyrimidinone () cores exhibit distinct electronic properties compared to imidazole, influencing receptor interactions (e.g., FPR2 agonism vs. anticonvulsant activity) .

Substituent Effects

- 4-Bromophenyl Group : Present in the target compound, , and 26, this group enhances lipophilicity and may stabilize π-π interactions in biological targets .

- 5-Methylisoxazole : Shared with ’s compound 5, this substituent likely improves metabolic stability and bioavailability due to its electron-withdrawing nature .

Pharmacological Profiles

- Anticonvulsant Activity: ’s pyrimidinone derivative demonstrates the role of the thioacetamide-bromophenyl motif in seizure inhibition, though the target compound’s activity remains unstudied .

- Receptor Targeting: Pyridazinone analogs () show subtype-specific receptor activation (FPR1/FPR2), underscoring the impact of core structure on selectivity .

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps reduce side products |

| Solvent | DMF or DCM | Polarity affects reaction rate |

| Molar Ratio | 1:1.2 (imidazole:chloroacetamide) | Excess chloroacetamide improves conversion |

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, bromophenyl aromatic signals) .

- IR Spectroscopy : Detects thioether (C-S, ~600 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

- LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ ~488 Da) and purity (>95%) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Challenges : Overlapping NMR signals from allyl and aromatic protons require 2D-COSY for resolution .

Advanced: How do structural modifications (e.g., allyl vs. benzyl substituents) influence biological activity in imidazole-thioacetamide derivatives?

Answer:

Substituent effects are evaluated via SAR studies:

| Substituent | Bioactivity Trend (e.g., IC₅₀) | Mechanism Hypothesis |

|---|---|---|

| Allyl (target compound) | Moderate α-glucosidase inhibition (IC₅₀ ~12 µM) | Flexible group enhances target binding |

| Benzyl (analog) | Improved antimicrobial activity (MIC ~8 µg/mL) | Hydrophobic interactions with bacterial membranes |

| 4-Fluorophenyl | Reduced cytotoxicity (CC₅₀ >100 µM) | Electron-withdrawing groups lower metabolic activation |

Q. Methodology :

- Docking Studies : Use AutoDock Vina to predict binding to α-glucosidase or microbial enzymes .

- In Vitro Assays : Compare inhibition across analogs in enzyme kinetics (e.g., Lineweaver-Burk plots) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer: Contradictions arise from assay variability or target promiscuity. Mitigation strategies:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .

- Target Profiling : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

- Data Normalization : Express activity as % inhibition relative to controls (e.g., 10 µM cisplatin for cancer cells) .

Example : A study reported antifungal activity (MIC = 16 µg/mL) but no cytotoxicity (CC₅₀ >50 µM). This suggests selective targeting of fungal ergosterol biosynthesis over mammalian cells .

Advanced: What crystallographic and computational approaches are used to elucidate the compound’s 3D structure and binding modes?

Answer:

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine structures using SHELXL (R-factor <0.05) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein binding pockets .

Q. Key Findings :

- The allyl group adopts a gauche conformation, minimizing steric clash with the imidazole ring .

- The 4-bromophenyl moiety participates in π-π stacking with tyrosine residues in target enzymes .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Susceptible to hydrolysis in aqueous solutions (t₁/₂ ~48 hrs at pH 7.4). Store at -20°C in anhydrous DMSO .

- Light Sensitivity : Degrades under UV light (λ = 254 nm); use amber vials .

- Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.